molecular formula C14H15N5O2 B2699589 N-(2-morpholinopyrimidin-5-yl)nicotinamide CAS No. 1396785-62-8

N-(2-morpholinopyrimidin-5-yl)nicotinamide

Cat. No.: B2699589
CAS No.: 1396785-62-8
M. Wt: 285.307
InChI Key: ODFUMMVIVRKDIT-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)nicotinamide is a synthetic organic compound with the molecular formula C14H15N5O2. It is characterized by the presence of a morpholinopyrimidine moiety attached to a nicotinamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)nicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Morpholinopyrimidine Core: : The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved by reacting 2-chloropyrimidine with morpholine under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Coupling with Nicotinamide: : The morpholinopyrimidine intermediate is then coupled with nicotinamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)nicotinamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine or nicotinamide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

N-(2-morpholinopyrimidin-5-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(11-2-1-3-15-8-11)18-12-9-16-14(17-10-12)19-4-6-21-7-5-19/h1-3,8-10H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUMMVIVRKDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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